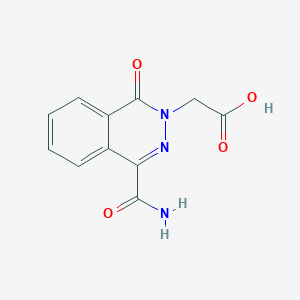

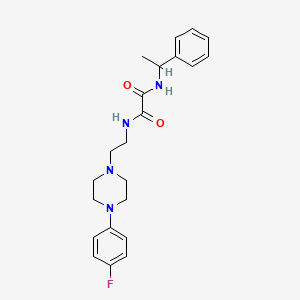

![molecular formula C24H24ClN5O2 B2499572 3-(3-(4-(5-氯-2-甲基苯基)哌嗪-1-基)-3-氧代丙基)-3H-嘧啶并[5,4-b]吲哚-4(5H)-酮 CAS No. 1105228-42-9](/img/structure/B2499572.png)

3-(3-(4-(5-氯-2-甲基苯基)哌嗪-1-基)-3-氧代丙基)-3H-嘧啶并[5,4-b]吲哚-4(5H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one" is a complex molecule that likely exhibits a range of pharmacological properties based on the structural features it shares with other compounds in the literature. Piperazine derivatives are known to possess a variety of biological activities, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties . Additionally, modifications to piperazine derivatives, such as fluorination, have been shown to improve pharmacokinetic profiles and receptor selectivity .

Synthesis Analysis

The synthesis of piperazinopyrimidines and related compounds typically involves nucleophilic substitution reactions, where amines attack halogenated precursors such as trichloropyrimidine . In the case of indole derivatives, synthetic strategies may include the incorporation of fluorine to modify the pKa and improve pharmacokinetic properties . The synthesis of complex piperazine derivatives can also involve the formation of isomeric mixtures, which are then separated by fractional crystallization to obtain the desired compound .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be quite intricate. For example, the compound "tert-Butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate" features a piperazine ring in a chair conformation and exhibits specific dihedral angles between the pyrimidine and phenyl rings, which can influence its biological activity . These structural details are crucial for understanding the interaction of the compound with biological targets.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including those that lead to the formation of isomeric N- and S-substituted derivatives . The specific reactions and conditions used in the synthesis of these compounds can significantly affect their pharmacological properties and efficacy.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, pKa, and the presence of functional groups, are important for their biological activity and pharmacokinetics. For instance, the introduction of fluorine atoms has been shown to reduce the basicity of the compounds, which can enhance oral absorption and bioavailability . The conformational preferences of substituents in these compounds, as well as their hydrogen bonding capabilities, can also affect their physical properties and how they interact with biological systems .

科学研究应用

肾上腺素受体亲和力:Romeo等人(2001年)合成了一系列类似于问题中的化合物,对其对克隆的α1A、α1B和α1D肾上腺素受体的亲和力进行了测试。其中一些化合物表现出对α1D-肾上腺素受体亚型的良好亲和力和选择性(Romeo,Russo和Blasi,2001年)。

作为α1肾上腺素受体配体的潜力:Russo等人(1991年)评估了许多化合物,包括结构类似于指定化合物的化合物,对它们在体外的α1肾上腺素受体亲和力进行了评估。该研究确定了具有高选择性的强效α1肾上腺素受体配体(Russo, Romeo, Guccione, & de Blasi, 1991)。

血清素和多巴胺受体亲和力:Perregaard等人(1992年)对相关化合物进行的研究发现,这些化合物具有强效的多巴胺D-2和血清素5-HT2受体亲和力,表明在神经学研究中可能有应用(Perregaard, Arnt, Bogeso, Hyttel, & Sanchez, 1992)。

抗癫痫药物特性:Georges等人(1989年)研究了抗癫痫化合物的结构和电子特性,包括与指定化合物相关的化合物,为其在治疗癫痫障碍中的潜在应用提供了见解(Georges, Vercauteren, Evrard, & Durant, 1989)。

抗癌细胞系增殖活性:Mallesha等人(2012年)合成了类似化合物的衍生物,并评估了它们对各种人类癌细胞系的抗增殖作用。一些化合物显示出有希望的活性,表明在癌症研究中具有潜力(Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012)。

属性

IUPAC Name |

3-[3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl]-5H-pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24ClN5O2/c1-16-6-7-17(25)14-20(16)28-10-12-29(13-11-28)21(31)8-9-30-15-26-22-18-4-2-3-5-19(18)27-23(22)24(30)32/h2-7,14-15,27H,8-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHMYZWPFWZMPFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CCN3C=NC4=C(C3=O)NC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

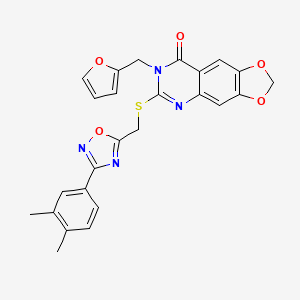

![3-(3-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one](/img/structure/B2499491.png)

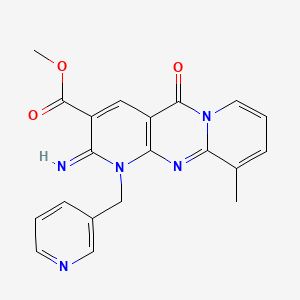

![tert-Butyl 3-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2499493.png)

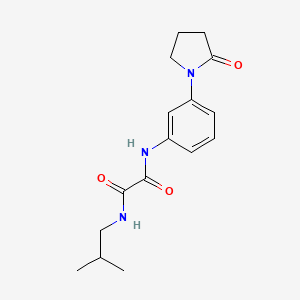

![2-[Benzyl(ethyl)amino]-1-phenylethan-1-ol](/img/structure/B2499494.png)

![N-(1,3-benzothiazol-2-yl)-6-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B2499497.png)

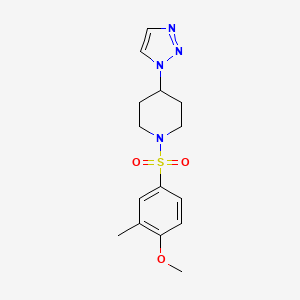

![6-((3-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2499500.png)

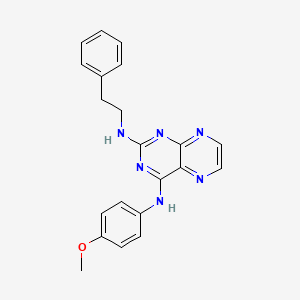

![N-(4-methylthiazol-2-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2499504.png)

![5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B2499506.png)